

(R)-PS210: A Technical Guide to its Structure, Properties, and Mechanism of Action

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Compound of Interest

Compound Name: (R)-PS210

Cat. No.: B12423672

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Abstract

(R)-PS210 is a potent and selective, substrate-selective allosteric activator of 3-phosphoinositide-dependent protein kinase-1 (PDK1). As the eutomer of the chiral compound PS210, it demonstrates significantly higher activity than its (S)-enantiomer. **(R)-PS210** binds to the PIF-binding pocket of PDK1, a key regulatory site, inducing a conformational change that enhances the kinase's activity towards certain substrates. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **(R)-PS210**, including detailed experimental protocols for its characterization and a visualization of its role in the PDK1 signaling pathway.

Chemical Structure and Properties

(R)-PS210, with the IUPAC name 2-[(1R)-3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioic acid, is a small molecule activator of PDK1.^[1] Its chemical and physical properties are summarized in the table below.

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Table 1: Chemical and Physical Properties of **(R)-PS210**

Property	Value	Reference
IUPAC Name	2-[(1R)-3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]p ropanedioic acid	[1]
Molecular Formula	C ₁₉ H ₁₅ F ₃ O ₅	[1]
Molecular Weight	380.31 g/mol	[1]
CAS Number	1410101-89-1	[1]
Appearance	Solid	N/A
Melting Point	175-180°C	[1]
Solubility	DMSO: 230 mg/mL (604.77 mM) with ultrasonic; In vivo: ≥ 5.75 mg/mL in 10% DMSO + 90% corn oil	N/A
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 6 months	N/A

Biological Activity and Mechanism of Action

(R)-PS210 is a substrate-selective allosteric activator of PDK1, a master kinase that plays a crucial role in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and other diseases, making PDK1 an attractive therapeutic target.

(R)-PS210 exerts its effect by binding to the PIF-binding pocket on the PDK1 kinase domain. This pocket is a docking site for substrates containing a hydrophobic motif. By occupying this site, **(R)-PS210** induces a conformational change in PDK1, leading to its activation.

The biological activities of **(R)-PS210** include:

- Inhibition of cancer cell growth and proliferation: **(R)-PS210** has been shown to inhibit the growth of various cancer cells in both in vitro and in vivo models.[\[1\]](#)
- Induction of apoptosis: The compound can trigger programmed cell death in cancer cells.[\[1\]](#)
- Modulation of the immune system and reduction of inflammation: These activities suggest potential applications beyond oncology.[\[1\]](#)

PDK1 Signaling Pathway

The following diagram illustrates the central role of PDK1 in the PI3K/Akt signaling cascade and the point of intervention for **(R)-PS210**.

Caption: PDK1 signaling pathway and the role of **(R)-PS210**.

Quantitative Data

The potency of **(R)-PS210** as a PDK1 activator has been quantified through various assays. A key finding is the significant difference in activity between the (R) and (S) enantiomers, highlighting the stereospecificity of the interaction with the PIF-pocket.

Table 2: In Vitro Activity of PS210 Enantiomers

Compound	PDK1 Activation (AC ₅₀)	Thermal Shift (ΔT _m) with PDK1	Reference
(R)-PS210	1.8 μM	+5.5 °C	[1]
(S)-PS210	> 100 μM	Not reported	N/A

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize **(R)-PS210**.

In Vitro PDK1 Kinase Activity Assay

This assay measures the ability of **(R)-PS210** to enhance the kinase activity of PDK1 towards a peptide substrate.

Materials:

- Recombinant human PDK1 enzyme
- Peptide substrate (e.g., T308tide, a peptide derived from the activation loop of Akt)
- ATP
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- **(R)-PS210** stock solution in DMSO
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- Microplate reader

Procedure:

- Prepare serial dilutions of **(R)-PS210** in kinase assay buffer.
- In a 96-well plate, add the PDK1 enzyme and the peptide substrate to each well.
- Add the diluted **(R)-PS210** or DMSO (vehicle control) to the respective wells.
- Initiate the kinase reaction by adding ATP to each well.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

- Plot the kinase activity against the concentration of **(R)-PS210** to determine the AC₅₀ value.

Thermal Stability Shift Assay (TSA)

This assay assesses the direct binding of **(R)-PS210** to PDK1 by measuring the change in the protein's melting temperature (T_m).

Materials:

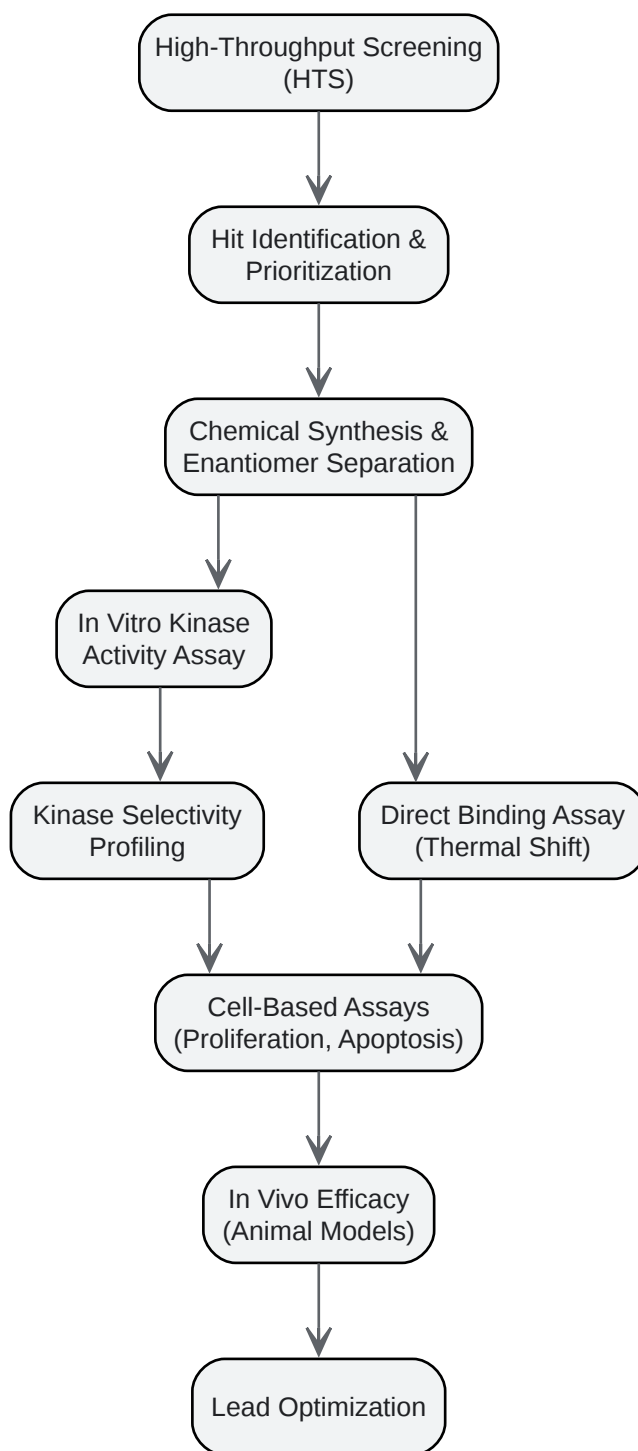
- Recombinant human PDK1 protein
- SYPRO Orange dye (5000x stock)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
- **(R)-PS210** stock solution in DMSO
- Real-time PCR instrument

Procedure:

- Dilute the PDK1 protein in the assay buffer.
- Prepare a working solution of SYPRO Orange dye by diluting the stock solution in the assay buffer.
- In a 96-well PCR plate, add the diluted PDK1 protein and the SYPRO Orange dye to each well.
- Add **(R)-PS210** or DMSO (vehicle control) to the respective wells.
- Seal the plate and centrifuge briefly.
- Place the plate in a real-time PCR instrument and run a melt curve analysis, typically from 25°C to 95°C with a ramp rate of 1°C/minute.
- Analyze the resulting melt curves to determine the T_m for each condition. The change in melting temperature (ΔT_m) is calculated by subtracting the T_m of the control from the T_m in the presence of **(R)-PS210**.

Experimental Workflow

The logical flow for the discovery and characterization of a PDK1 allosteric activator like **(R)-PS210** is depicted below.



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References

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